molecular formula C21H18N6O3S B2471553 N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-33-7

N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No. B2471553
CAS RN: 872994-33-7
M. Wt: 434.47
InChI Key: HZAOQCOHFPBCQP-UHFFFAOYSA-N
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Description

The compound “N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups and heterocyclic rings. These include a benzamide group, a nitrobenzyl group, and a [1,2,4]triazolo[4,3-b]pyridazine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The [1,2,4]triazolo[4,3-b]pyridazine ring is a heterocyclic ring that contains nitrogen atoms . The benzamide and nitrobenzyl groups are aromatic and contain polar functional groups, which could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The nitro group in the nitrobenzyl moiety is electron-withdrawing and could make the benzyl ring more susceptible to electrophilic aromatic substitution. The amide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like the nitro group and the amide group could make the compound soluble in polar solvents .

Scientific Research Applications

Heterocyclic Compound Synthesis

N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is part of a family of compounds with a heterocyclic structure known as [1,2,4]triazolo[4,3-b]pyridazine derivatives. These compounds have been extensively studied due to their interesting pharmacological and biochemical properties. For instance:

  • Antiproliferative Activity : Some [1,2,4]triazolo[4,3-b]pyridazine derivatives have demonstrated potential in inhibiting the proliferation of endothelial and tumor cells. This hints at their possible application in cancer treatment and research (Ilić et al., 2011).

  • Structural Analysis and Synthesis : Detailed structural analysis, including Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks, have been employed to understand the properties and stability of [1,2,4]triazolo[4,3-b]pyridazine derivatives. Such studies contribute to medicinal chemistry, particularly in drug design and synthesis (Sallam et al., 2021).

  • Antimicrobial Activity : Various [1,2,4]triazolo[4,3-b]pyridazine derivatives have shown antimicrobial properties. These compounds have been tested against a range of bacterial and fungal organisms, indicating their potential as antimicrobial agents (Patel & Patel, 2015).

Potential Therapeutic Applications

While not directly linked to N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, research on related compounds provides insights into the broader scientific interest in these heterocyclic derivatives:

  • Cancer Research : Compounds in the [1,2,4]triazolo[4,3-b]pyridazine family have been considered for targeted drug delivery in cancer therapy. Their high binding capacity and selectivity for certain cancer cell types suggest their potential in the development of more effective and targeted cancer treatments (Wolf et al., 2004).

  • Diabetes Treatment : Some derivatives have been studied for their role in Dipeptidyl peptidase-4 (DPP-4) inhibition, a mechanism associated with the management of diabetes. These studies highlight the potential of [1,2,4]triazolo[4,3-b]pyridazine derivatives in the development of new anti-diabetic medications (Bindu et al., 2019).

Mechanism of Action

Target of Action

The compound, also known as N-[2-(6-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds is known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects

Mode of Action

Compounds with similar structures are known to interact with different target receptors through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors, which could lead to various biological effects.

Biochemical Pathways

These could include pathways related to cancer cell proliferation, microbial growth, inflammation, oxidative stress, viral replication, and various enzymatic processes .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.

Result of Action

Similar compounds have been shown to exhibit cytotoxic activities with potent ic50 values against various cell lines . This suggests that the compound could have a significant impact on cell viability and proliferation.

Action Environment

Similar compounds have been shown to be very thermostable , suggesting that they may retain their activity under a range of environmental conditions.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Compounds with similar structures have been studied for their potential uses in medicine, particularly as antimicrobial, antifungal, and anti-inflammatory agents . Future research could explore these potential applications further.

properties

IUPAC Name

N-[2-[6-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3S/c28-21(16-4-2-1-3-5-16)22-13-12-19-24-23-18-10-11-20(25-26(18)19)31-14-15-6-8-17(9-7-15)27(29)30/h1-11H,12-14H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAOQCOHFPBCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

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